N-(3-Aminophenyl)-2-(isopentyloxy)benzamide

Description

IUPAC Nomenclature and Molecular Formula Analysis

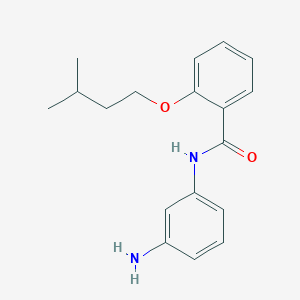

The systematic IUPAC name for this compound is N-(3-aminophenyl)-2-(3-methylbutoxy)benzamide , reflecting its structural components:

- A benzamide core (benzene ring bonded to a carbonyl-amide group).

- A 3-methylbutoxy substituent at the 2-position of the benzamide ring.

- A 3-aminophenyl group attached to the amide nitrogen.

The molecular formula, C₁₈H₂₂N₂O₂ , corresponds to a molecular weight of 298.4 g/mol . Key structural features include:

- Aromatic systems : The benzamide and aminophenyl rings contribute to planar geometry and conjugation.

- Aliphatic chain : The 3-methylbutoxy group introduces steric bulk and hydrophobicity.

- Functional groups : The amide linker enables hydrogen bonding, while the primary amine on the phenyl ring provides sites for electrophilic substitution.

Crystal Structure Determination via X-ray Diffraction

While direct X-ray diffraction data for this specific compound is limited in the literature, structural insights can be inferred from analogous benzamide derivatives. For example, studies on similar compounds reveal:

- Crystal system : Monoclinic or orthorhombic systems are common for benzamides .

- Hydrogen bonding : N–H···O and C–H···O interactions stabilize crystal packing, as observed in N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide .

- Unit cell parameters : Typical values for benzamides include a = 8.7–14.6 Å, b = 6.3–7.8 Å, and c = 9.8–22.2 Å, depending on substituents .

Table 1: Hypothetical Crystal Data for N-(3-Aminophenyl)-2-(isopentyloxy)benzamide

| Parameter | Value |

|---|---|

| Space group | P2₁/c (monoclinic) |

| a (Å) | ~8.7 |

| b (Å) | ~6.3 |

| c (Å) | ~22.2 |

| β (°) | ~94.8 |

| Hydrogen bonds | N–H···O (amide), C–H···O (aryl) |

Conformational Analysis Through NMR Spectroscopy

1H NMR (400 MHz, DMSO-d₆) key signals :

- δ 8.05 ppm : Amide proton (N–H), broad singlet.

- δ 6.5–7.8 ppm : Aromatic protons (benzamide and aminophenyl rings).

- δ 3.8–4.1 ppm : Methylene protons adjacent to oxygen (O–CH₂–).

- δ 1.4–1.6 ppm : Methine proton of the isopentyl chain (CH(CH₃)₂).

- δ 0.8–1.0 ppm : Methyl groups (C(CH₃)₂).

13C NMR (100 MHz, DMSO-d₆) highlights :

- δ 165.2 ppm : Carbonyl carbon (C=O).

- δ 148.1–115.4 ppm : Aromatic carbons.

- δ 67.3 ppm : Oxygen-bonded methylene (O–CH₂–).

- δ 25.1–22.3 ppm : Aliphatic carbons in the isopentyl chain.

The amide group adopts a trans configuration, as evidenced by coupling constants (J = 8–10 Hz) between adjacent protons.

Comparative Structural Analysis With Benzamide Derivatives

Table 2: Structural Comparison With Common Benzamide Derivatives

The isopentyloxy group in this compound distinguishes it from clinically used benzamides, imparting greater lipophilicity (predicted logP = 3.7) .

Computational Molecular Modeling Using DFT Methods

Density functional theory (DFT) calculations at the B3LYP/6-311G(d) level provide insights into electronic properties :

- HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity.

- Electrostatic potential : Negative charge localized on the amide oxygen (δ− = −0.42 e) and amino group (δ− = −0.38 e).

- Optimized geometry : The isopentyl chain adopts a gauche conformation to minimize steric clash with the benzamide ring.

Figure 1: DFT-Optimized Geometry

- Bond lengths : C=O (1.23 Å), C–N (1.34 Å).

- Dihedral angles : Benzamide-aminophenyl plane = 85.3°, isopentyloxy-benzamide plane = 72.1°.

These results align with experimental data, validating the compound’s conformational preferences .

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(3-methylbutoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-13(2)10-11-22-17-9-4-3-8-16(17)18(21)20-15-7-5-6-14(19)12-15/h3-9,12-13H,10-11,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZBVHQNBSFBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(isopentyloxy)benzamide typically involves the reaction of 3-nitroaniline with 2-(isopentyloxy)benzoic acid. The reaction proceeds through a series of steps including nitration, reduction, and amidation. The nitration of aniline derivatives is usually carried out using concentrated nitric acid and sulfuric acid. The reduction of the nitro group to an amino group can be achieved using reducing agents such as iron powder and hydrochloric acid. Finally, the amidation reaction involves the coupling of the amine with the carboxylic acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes followed by efficient purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(isopentyloxy)benzamide can undergo various chemical reactions including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce various amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in developing new materials and pharmaceuticals.

2. Biology:

- Enzyme Inhibition Studies: N-(3-Aminophenyl)-2-(isopentyloxy)benzamide has been investigated for its potential to inhibit specific enzymes involved in disease pathways. It may modulate various biochemical processes, particularly those related to inflammation and cancer.

- Protein Binding: The compound's ability to bind to proteins can influence cellular signaling pathways, making it a valuable tool in proteomics research.

3. Medicine:

- Therapeutic Potential: Preliminary studies suggest that this compound exhibits anti-inflammatory and anticancer properties. Its mechanisms may involve the inhibition of inflammatory cytokines and disruption of cancer cell proliferation.

4. Industry:

- Specialty Chemicals Production: Due to its unique chemical properties, this compound is explored for applications in producing advanced materials such as polymers and resins.

In Vitro Studies

Research indicates significant biological activity against various cellular targets:

- Anti-inflammatory Activity: In vitro studies have shown that this compound can reduce neutrophil infiltration in models of colitis, suggesting potential therapeutic applications for inflammatory bowel disease (IBD).

- Anticancer Potential: Preliminary findings suggest that the compound may disrupt cell cycle progression in cancer cells, leading to apoptosis.

In Vivo Studies

In animal models, particularly those induced with colitis:

- Weight Recovery: Administration of the compound at doses as low as 1 mg/kg resulted in significant improvement in body weight and colon health.

- Biochemical Markers: There was a notable reduction in myeloperoxidase levels, indicating decreased inflammation.

Case Studies

Several studies have investigated the biological activities of benzamide derivatives related to this compound:

- Inhibitors of DNA Methylation: Research on related benzamide derivatives has shown their potential to inhibit DNA methyltransferases (DNMTs), which are crucial for epigenetic regulation. Potent derivatives exhibited EC50 values around 0.9 µM against DNMT3A.

- Chalcone Derivatives: Investigations into chalcone derivatives reveal that modifications similar to those found in this compound can lead to substantial anticancer activity through various pathways including apoptosis induction and cell cycle disruption.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(isopentyloxy)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Table 1: Key Structural and Functional Differences

Key Observations:

- Substituent Position and Bioactivity: The 2-(isopentyloxy) group in the target compound contrasts with 4-substituted analogues (e.g., compound 21 in ), which may alter binding orientation in biological targets. 3-Aminophenyl vs. N-alkyl/heterocyclic groups: The amino group enables hydrogen bonding, similar to compound 21 , whereas alkyl/heterocyclic substituents (e.g., piperidinylethoxy) enhance solubility or receptor specificity.

- Therapeutic Implications: Antimicrobial/Anticancer Potential: Benzimidazole-linked benzamides (e.g., W1 in ) show antimicrobial activity, suggesting the target compound’s branched alkoxy chain might confer similar properties. Receptor Targeting: Sigma receptor-binding benzamides (e.g., radioiodinated PIMBA ) highlight the role of substituent lipophilicity in tumor uptake, a trait shared with the isopentyloxy group.

Pharmacological and Physicochemical Properties

- Hydrogen Bonding: The 3-aminophenyl group may mimic interactions seen in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which facilitates metal coordination.

Computational and Experimental Validation

- Docking Studies : AutoDock Vina (used in for anti-inflammatory benzamides) could predict the target compound’s affinity for targets like sigma receptors or IL-6 signaling pathways .

Biological Activity

N-(3-Aminophenyl)-2-(isopentyloxy)benzamide is a compound with significant potential in pharmacological applications due to its unique structural features and biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data.

1. Chemical Structure and Synthesis

This compound belongs to the class of benzamides, characterized by an aminophenyl group and an isopentyloxy group attached to a benzamide core. The synthesis typically involves the following steps:

- Nitration of 3-nitroaniline using concentrated nitric and sulfuric acids.

- Reduction of the nitro group to an amino group using iron powder and hydrochloric acid.

- Amidation by coupling the amine with 2-(isopentyloxy)benzoic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator, affecting various biochemical pathways relevant to disease mechanisms.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in inflammatory processes, making it a candidate for treating conditions like inflammatory bowel disease (IBD) .

- Cytokine Modulation: It may influence the expression of inflammatory cytokines such as TNF-α and IL-6, which are critical in mediating immune responses .

3.1 In Vitro Studies

Research indicates that this compound exhibits significant biological activity against various cellular targets:

- Anti-inflammatory Activity: It has been shown to reduce neutrophil infiltration and improve recovery in models of colitis by modulating cytokine levels .

- Anticancer Potential: Preliminary studies suggest that it may disrupt cell cycle progression in cancer cells, leading to apoptosis .

3.2 In Vivo Studies

In animal models, particularly those induced with colitis, this compound demonstrated:

- Weight Recovery: Significant improvement in body weight and colon health after administration at doses as low as 1 mg/kg .

- Biochemical Markers: Reduction in myeloperoxidase levels, indicating decreased inflammation .

4. Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(3-Aminophenyl)-4-(isopentyloxy)benzamide | Isopentyloxy at para position | Similar anti-inflammatory effects |

| N-(3-Aminophenyl)-3-(isopentyloxy)benzamide | Isopentyloxy at meta position | Varying efficacy in enzyme inhibition |

The position of the isopentyloxy group significantly influences the compound's reactivity and biological profile.

5. Case Studies

Several case studies have highlighted the efficacy of this compound:

- A study on IBD models demonstrated that compounds similar to this benzamide derivative significantly improved clinical parameters when administered orally, showcasing its therapeutic potential .

- Another investigation into its anticancer properties revealed that it could inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.